2,3,4-Trimethyl-1H-pyrrole

概要

説明

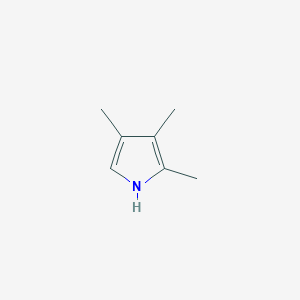

2,3,4-Trimethyl-1H-pyrrole is a nitrogen-containing heterocyclic aromatic compound. Pyrroles are known for their significant role in various biological systems and synthetic applications. The compound this compound is characterized by the presence of three methyl groups attached to the pyrrole ring at positions 2, 3, and 4, which influences its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing pyrroles, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions to form the pyrrole ring .

Industrial Production Methods: Industrial production of this compound typically involves the use of catalytic processes to ensure high yield and purity. Catalysts such as iron(III) chloride or ruthenium complexes can be employed to facilitate the cyclization reactions. The choice of solvent and reaction temperature are critical factors that influence the efficiency of the synthesis .

化学反応の分析

Thionation Reactions

2,3,4-Trimethyl-1H-pyrrole derivatives undergo thionation with Lawesson’s reagent to form thionoesters. For example:

-

Reaction : Substitution of carbonyl oxygen with sulfur at the 2-position.

-

Conditions : 160°C, 20 minutes, 10 mol% CuI (optional).

-

Yield : 10–12% for F-BODIPY formation when BF₃·OEt₂ is added .

Table 1: Thionation Optimization (Source )

| Temp (°C) | Time (min) | Catalyst (equiv) | Yield (%) |

|---|---|---|---|

| 160 | 20 | CuI (0.1) | 12 |

| 180 | 20 | None | 10 |

Hetero-Diels-Alder Reactions

Ethyl nitrosoacrylate reacts with this compound via endo and exo pathways to form fused bicyclic structures.

-

Mechanism : Electron-rich C2/C3 positions participate in [4+2] cycloaddition.

-

Regioselectivity : Methyl groups at C3 and C4 direct alkylation to C2 (ΔE = +3.2 kJ/mol for endo vs. exo) .

Key Data:

-

Activation Energy : 85.6 kJ/mol (endo) vs. 88.8 kJ/mol (exo).

-

Product Stability : endo products are thermodynamically favored .

Functionalization via Multicomponent Reactions

Copper-catalyzed three-component reactions enable regioselective functionalization:

-

Substrates : Aldehydes, ketones, alkyl isocyanoacetates.

-

Conditions : Cs₂CO₃, methanol, room temperature.

Table 2: Scope of Trisubstituted Pyrroles (Source )

| Entry | Aldehyde | Ketone | Product Yield (%) |

|---|---|---|---|

| 4a | Benzaldehyde | Acetophenone | 90 |

| 4w | Cyclohexanecarboxaldehyde | Acetone | 53 |

Paal-Knorr Mechanism Insights

Steric effects of methyl groups influence reaction kinetics in Paal-Knorr pyrrole synthesis:

-

Reactivity : Racemic 3,4-dimethyl-1,4-diketones form pyrroles 1.3–57x faster than meso isomers.

-

Isotope Effect : k₅D/k₅ = 1.01, indicating no primary kinetic isotope effect .

Antimicrobial and Anti-inflammatory Derivatives

3,4-Dimethyl-1H-pyrrole-2,5-diones (synthesized from amidrazones) show:

-

Anti-inflammatory Activity : IC₅₀ = 12.5 µM for compound 2a in PBMC assays.

-

Structural Confirmation : Single-crystal XRD validates planar pyrrole cores .

Challenges and Limitations

科学的研究の応用

Medicinal Chemistry

1.1 Antiviral and Anticancer Properties

Research has demonstrated that pyrrole derivatives, including 2,3,4-trimethyl-1H-pyrrole, exhibit significant biological activities. For instance, derivatives of pyrroles have been synthesized and evaluated for their anti-HIV-1 activity. Compounds designed based on the structure of HIV-1 gp41 binding sites showed improved efficacy against the virus, indicating the potential of pyrrole derivatives in antiviral drug development .

Additionally, numerous studies have highlighted the anticancer properties of pyrrole derivatives. For example, compounds containing pyrrole rings have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and K562 (leukemia). Some derivatives exhibited IC50 values in the low micromolar range, suggesting promising anticancer activity .

1.2 Antimicrobial Activity

Pyrrole derivatives are also noted for their antimicrobial properties. The synthesis of this compound has been linked to enhanced activity against a range of bacteria and fungi. Studies indicate that these compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for new antimicrobial agents .

Material Science

2.1 Organic Electronics

The unique electronic properties of pyrroles make them suitable for applications in organic electronics. This compound can be utilized in the synthesis of conductive polymers and organic semiconductors. These materials are essential for developing flexible electronic devices, sensors, and photovoltaic cells .

2.2 Dyes and Pigments

Pyrrole derivatives are also explored as precursors for synthesizing dyes and pigments due to their vibrant colors and stability. The incorporation of this compound into dye formulations can enhance color properties and improve lightfastness .

Case Study 1: Antiviral Activity Evaluation

A series of pyrrole derivatives were synthesized based on the structure of HIV-1 gp41 binding sites to evaluate their antiviral activity. Among the synthesized compounds, several exhibited potent inhibitory effects against HIV-1 replication in vitro.

Case Study 2: Anticancer Activity Assessment

In a study evaluating anticancer properties, a library of pyrrole compounds was screened against multiple cancer cell lines. The results indicated that certain modifications to the pyrrole structure significantly enhanced cytotoxicity against MDA-MB-231 cells.

作用機序

The mechanism of action of 2,3,4-Trimethyl-1H-pyrrole involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of methyl groups enhances its lipophilicity, facilitating its interaction with biological membranes and proteins .

類似化合物との比較

2,3,5-Trimethyl-1H-pyrrole: Similar in structure but with a different substitution pattern.

2,4,5-Trimethyl-1H-pyrrole: Another isomer with distinct chemical properties.

3,4-Dimethyl-1H-pyrrole: Lacks one methyl group compared to 2,3,4-Trimethyl-1H-pyrrole

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of three methyl groups at adjacent positions on the pyrrole ring provides distinct steric and electronic effects, making it a valuable compound for various applications .

生物活性

2,3,4-Trimethyl-1H-pyrrole is a heterocyclic compound that belongs to the pyrrole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Common approaches include:

- Paal-Knorr Synthesis : Involves the reaction of 1,4-dicarbonyl compounds with primary amines in the presence of acid catalysts.

- Condensation Reactions : Utilizes aldehydes and ketones with substituted amines.

These methods yield this compound with varying degrees of efficiency and purity.

Antimicrobial Activity

Studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Compounds derived from pyrrole have shown effectiveness against various strains such as Staphylococcus aureus and Escherichia coli . The activity is attributed to the ability of the pyrrole ring to interact with bacterial membranes.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anti-inflammatory Properties

Research has demonstrated that pyrrole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The anti-inflammatory activity is particularly significant in compounds that possess additional functional groups enhancing their bioactivity .

Anticancer Activity

Pyrroles are also being explored for their anticancer potential. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines:

- Cell Lines Tested : MCF7 (breast cancer), HCT116 (colon cancer), and HEPG2 (liver cancer).

- Mechanism of Action : The anticancer effects are often linked to the modulation of signaling pathways involved in cell proliferation and survival .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various pyrrole derivatives in human peripheral blood mononuclear cells (PBMCs). The results indicated that specific derivatives significantly inhibited the production of pro-inflammatory cytokines when stimulated with anti-CD3 antibodies. The most potent compound was identified as having a strong inhibition rate compared to standard anti-inflammatory drugs .

Case Study 2: Anticancer Efficacy

In an investigation into the anticancer properties of pyrrole derivatives, researchers synthesized several new compounds and tested them against human tumor cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of conventional chemotherapeutics like Doxorubicin .

特性

IUPAC Name |

2,3,4-trimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c1-5-4-8-7(3)6(5)2/h4,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMJHBZSSSDBFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341388 | |

| Record name | 2,3,4-Trimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-78-5 | |

| Record name | 2,3,4-Trimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。